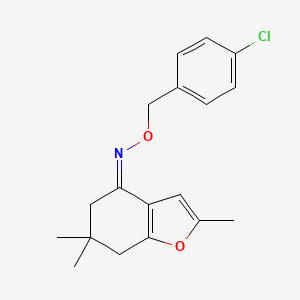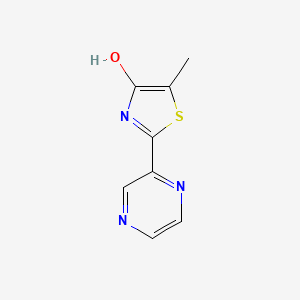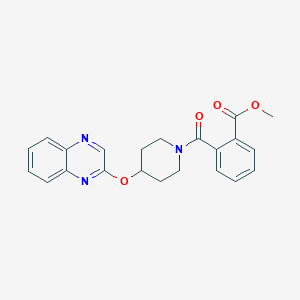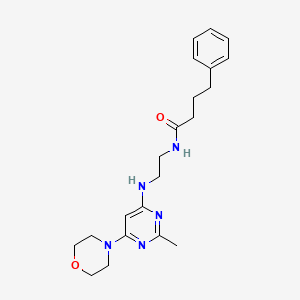
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime (TDBO) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. TDBO is a selective inhibitor of the protein tyrosine phosphatase (PTP) family, which makes it a valuable tool for studying the role of PTPs in various biological processes.
作用機序
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime works by binding to the active site of PTPs, which prevents them from dephosphorylating their substrate. This results in the activation of various signaling pathways, which can have both positive and negative effects depending on the context.
Biochemical and Physiological Effects:
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime can activate various signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
One of the main advantages of using 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime in lab experiments is its selectivity towards PTPs. This allows researchers to study the role of specific PTPs in various biological processes. However, one limitation of using 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime is its potential off-target effects, which can complicate the interpretation of results.
将来の方向性
There are various future directions for the use of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime in scientific research. One potential application is in the development of new therapies for diseases such as cancer and autoimmune disorders. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to selectively inhibit PTPs makes it a promising target for drug development. Another future direction is in the study of the role of PTPs in aging and age-related diseases. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to activate various signaling pathways involved in cell proliferation and differentiation makes it a valuable tool for studying the aging process.
合成法
The synthesis of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime involves the reaction of 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one with 4-chlorobenzylhydroxylamine in the presence of a catalyst. The resulting product is 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime, which can be purified through various methods such as column chromatography.
科学的研究の応用
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime has been extensively used in scientific research to study the role of PTPs in various biological processes. PTPs play a crucial role in regulating cellular signaling pathways and are involved in various diseases such as cancer, diabetes, and autoimmune disorders. 2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime's ability to selectively inhibit PTPs makes it a valuable tool for studying the role of PTPs in these diseases.
特性
IUPAC Name |
(Z)-N-[(4-chlorophenyl)methoxy]-2,6,6-trimethyl-5,7-dihydro-1-benzofuran-4-imine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClNO2/c1-12-8-15-16(9-18(2,3)10-17(15)22-12)20-21-11-13-4-6-14(19)7-5-13/h4-8H,9-11H2,1-3H3/b20-16- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXYNTQJTUQMHCN-SILNSSARSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(O1)CC(CC2=NOCC3=CC=C(C=C3)Cl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC\2=C(O1)CC(C/C2=N/OCC3=CC=C(C=C3)Cl)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,6-trimethyl-6,7-dihydro-1-benzofuran-4(5H)-one O-(4-chlorobenzyl)oxime | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(1-(4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2389835.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2389837.png)
![3-chloro-N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)benzamide](/img/structure/B2389840.png)
![[2-(2,2,2-Trifluoroethyl)cyclohexyl]methanesulfonyl chloride](/img/structure/B2389841.png)
![N-(3-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2389842.png)


![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2389847.png)
![N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]ethyl}-3-[4-(3-methylbutyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2389848.png)
![3-(phenylthio)-1-(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)propan-1-one](/img/structure/B2389850.png)
![6-((3-Phenoxypropyl)sulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine](/img/structure/B2389852.png)

![(1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2389854.png)